FABP4 Binding Affinity: Class‑Level Inference from a Structurally Proximal Analog with Quantitative IC50
The closest structurally characterised analog—rac‑(1R,2R)‑2‑{[(3M)‑3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl]carbamoyl}cyclohexane‑1‑carboxylic acid (PDB ligand in 7G1M)—inhibits FABP4 with an IC50 of 0.365 µM in a fluorescence‑based assay [1]. The target compound retains the same 3‑methyl‑1,2,4‑oxadiazol‑5‑yl‑thiophenyl‑carbamoyl pharmacophore but replaces the cyclohexane‑carboxylic acid tail with a methyl benzoate ester. Based on class‑level structure‑activity relationships, this ester modification is expected to alter potency, selectivity, and physicochemical properties relative to the carboxylic acid analog, although direct IC50 data for the target compound have not been published in an accessible source at the time of this assessment [2].
| Evidence Dimension | FABP4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in accessible literature |
| Comparator Or Baseline | PDB 7G1M ligand: IC50 = 0.365 µM (FABP4 fluorescence assay) |
| Quantified Difference | Cannot be quantified without target compound data; ester vs. acid difference predicted to modulate potency |
| Conditions | FABP4 fluorescence-based inhibition assay; X-ray crystallography at 1.34 Å resolution |
Why This Matters
The known IC50 of the closest structural analog establishes a potency benchmark and highlights the need for compound‑specific data to guide selection for FABP4‑targeted studies.
- [1] Obst U, Magnone C, Kuhn B, Rudolph MG. Crystal Structure of a human FABP4 binding site mutated to that of FABP5 in complex with a dual inhibitor. PDB 7G1M. doi:10.2210/pdb7G1M/pdb. View Source
- [2] He YL, Chen MT, Wang T, Zhang MM, Li YX, Wang HY, Ding N. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus. Eur J Med Chem. 2021;224:113720. View Source
